4-Chlorophenyl methyl sulfone

Ocular toxicology Sulfone safety profile Laboratory safety

Researchers requiring a stable, crystalline sulfone building block often face a trade-off between reactivity and safety. 4-Chlorophenyl methyl sulfone (CPMSO2; CAS 98-57-7) eliminates this compromise. • Non-irritating to eyes & skin-unlike the sulfoxide congener-enabling safer bench handling for parallel synthesis. • 0.025 μg/mL HPLC LOQ (4-fold better than sulfoxide) for sensitive metabolite quantification in microsomal studies. • Crystalline solid (mp 96-101 °C) ensures precise stoichiometric control in scale-up reactions vs. the liquid sulfide. Supplied at ≥98% purity with batch-to-batch consistency for pharmaceutical intermediate and bioanalytical standard applications.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 98-57-7
Cat. No. B146403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl methyl sulfone
CAS98-57-7
Synonyms4-chlorophenyl methyl sulfone
CPMSO2
para-chlorophenyl methyl sulfone
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyLMCOQDVJBWVNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Methyl Sulfone Overview


4-Chlorophenyl methyl sulfone (CPMSO2; CAS 98-57-7) is a diaryl sulfone derivative bearing a para-chloro substituent on the phenyl ring and a methyl group on the sulfonyl sulfur. It is a white to off-white crystalline solid with a melting point of 96–101 °C and is commercially supplied at ≥98% purity (GC) . CPMSO2 is the fully oxidized sulfur(VI) congener in the redox series comprising 4-chlorophenyl methyl sulfide (CPMS; CAS 123-09-1) and 4-chlorophenyl methyl sulfoxide (CPMSO; CAS 934-73-6). Its stable sulfone oxidation state, crystalline form, and well-characterized analytical properties make it a versatile intermediate for sulfur-containing xenobiotics and a reliable reference standard in bioanalytical chemistry .

Analytical reference standard for sulfide metabolite quantification
Crystalline solid facilitates precise gravimetric handling
Reported non-irritating profile supports benchtop research use

Irreplaceability of 4-Chlorophenyl Methyl Sulfone


The three para-chlorophenyl methyl chalcogenides—sulfide (CPMS), sulfoxide (CPMSO), and sulfone (CPMSO2)—share a common aryl scaffold but differ fundamentally in sulfur oxidation state, which governs their physicochemical, toxicological, and analytical behavior. Head-to-head toxicological evaluations demonstrate that the sulfone is uniquely non-irritating to the eye, whereas the sulfoxide causes severe and persistent corneal damage [1]. The sulfide is a liquid at ambient temperature, while the sulfone is a high-melting crystalline solid, directly impacting handling, formulation, and storage stability [2]. In bioanalytical workflows, the sulfone offers a four-fold lower HPLC limit of quantitation than the sulfoxide, enabling more sensitive detection [3]. These oxidation-state-dependent differences mean that the sulfide or sulfoxide cannot be interchanged with the sulfone without altering safety profiles, analytical performance, or processing characteristics.

Oxidation state mismatch
Sulfoxide (CPMSO) caused severe persistent corneal damage in reported models; sulfone showed no irritation. Direct substitution may introduce unacceptable handling endpoints.
Physical form gap
Sulfide (CPMS) is a liquid at ambient temperature, complicating precise dispensing and storage stability compared to the crystalline sulfone.
Analytical sensitivity loss
Sulfoxide shows a four-fold higher HPLC LOQ, reducing ability to quantify low-abundance metabolites in microsomal matrices.

Quantitative Evidence for 4-Chlorophenyl Methyl Sulfone


Ocular Irritation: Sulfone vs. Sulfoxide

In a comprehensive mammalian toxicological evaluation directly comparing the three oxidation states in rabbits, 4-chlorophenyl methyl sulfone induced no eye irritation. In contrast, 4-chlorophenyl methyl sulfide induced mild but reversible corneal responses, while 4-chlorophenyl methyl sulfoxide produced positive responses in cornea, iris, and conjunctiva, with corneal opacity persisting throughout the full 21-day observation period [1]. The ocular irritation potency ranking was unambiguously sulfoxide >> sulfide > sulfone [2].

Ocular irritation
Head-to-head
CPMSO2: No irritation vs CPMSO: Corneal opacity 21 d
Supports handling-endpoint review in research settings
Rabbit eye test, 21-day observation
Ocular toxicology Sulfone safety profile Laboratory safety

HPLC Sensitivity: Sulfone vs. Sulfoxide

In a validated reversed-phase HPLC method for analyzing 4-chlorophenyl methyl sulfide metabolites in rat liver microsomes, the lower limit of quantitation (LOQ) for 4-chlorophenyl methyl sulfone (CPMSO2) was 0.025 μg/mL, whereas the LOQ for 4-chlorophenyl methyl sulfoxide (CPMSO) was 0.1 μg/mL [1]. This represents a 4-fold improvement in analytical sensitivity for the sulfone over the sulfoxide under identical chromatographic conditions (Spherisorb 5 ODS column, water/THF mobile phase, UV detection at 260 nm).

HPLC LOQ
Head-to-head
0.025 µg/mL
Supports low-abundance metabolite quantification
Reversed-phase HPLC, UV 260 nm; CPMSO LOQ 0.1 µg/mL
Bioanalysis HPLC method validation Metabolite quantification

Acute Dermal Lethality: Sulfide vs. Sulfone

In acute dermal toxicity studies in rats, death was achieved only at the highest dosage level (5630 mg/kg body weight), and only with 4-chlorophenyl methyl sulfide. Neither 4-chlorophenyl methyl sulfone nor the sulfoxide caused mortality at any tested dermal dose [1]. This finding was confirmed in a subsequent peer-reviewed study where, following dermal exposures, only the sulfide induced death in rabbits; the sulfone and sulfoxide did not [2]. Additionally, the sulfide and sulfoxide induced central nervous system depression for up to 7 days post-application, whereas the sulfone did not produce this neurotoxic effect.

Dermal lethality
Head-to-head
CPMSO2: 0% mortality vs CPMS: death at 5630 mg/kg
Supports handling endpoint context
Rat & rabbit dermal, 24-h exposure
Dermal toxicity Acute toxicity ranking Occupational safety

Physical State: Sulfone vs. Sulfide

4-Chlorophenyl methyl sulfone is a white crystalline solid with a melting point of 96–101 °C (lit. 95–98 °C) , whereas 4-chlorophenyl methyl sulfide is a liquid at ambient temperature (mp < 25 °C) [1] and 4-chlorophenyl methyl sulfoxide is a low-melting solid with mp 47–48 °C . The sulfone's substantially higher melting point and crystalline nature confer superior ambient storage stability, easier weighing accuracy, and reduced risk of leakage or volatilization during transport and formulation.

Physical state
Reported
Crystalline solid, mp 96–101 °C
Supports accurate gravimetric dispensing
Sulfide is liquid at 20 °C
Physicochemical properties Formulation stability Solid-state handling

Lipophilicity: Sulfone vs. Sulfide

The computed octanol–water partition coefficient (XLogP3) for 4-chlorophenyl methyl sulfone is 1.1 [1], whereas experimental and computed LogP values for 4-chlorophenyl methyl sulfide range from 3.39 to 3.73 [2], and for 4-chlorophenyl methyl sulfoxide approximately 2.94 . The sulfone is thus approximately two orders of magnitude less lipophilic than the sulfide, implying markedly lower bioaccumulation potential and different environmental fate characteristics.

Lipophilicity
Reported
LogP ~1.1
Supports environmental partitioning study design
~60–250× lower Kow than sulfide
Lipophilicity Environmental partitioning Bioaccumulation potential

4-Chlorophenyl Methyl Sulfone Application Scenarios


HPLC-MS Reference Standard for Metabolites

The sulfone's 0.025 μg/mL LOQ (4-fold better than the sulfoxide) makes it the preferred reference standard for quantifying low-level CPMS metabolites in microsomal incubations or pharmacokinetic studies. Its established use as an HPLC standard for 4-chlorophenyl methyl sulfide quantification in rat liver microsomes [1] provides a validated analytical workflow that procurement of the sulfide or sulfoxide alone cannot replicate.

Synthetic Intermediate for 4-(Methylsulfonyl)aniline

CPMSO2 reacts with ammonia to yield 4-(methylsulfonyl)aniline, a key intermediate for sulfonamide pharmaceuticals and agrochemicals . The crystalline solid form facilitates precise stoichiometric control in batch reactions, a distinct advantage over the liquid sulfide for scale-up synthesis.

Low-Irritancy Building Block for Medicinal Chemistry

Where medicinal chemistry campaigns require a para-chlorophenyl sulfone fragment, CPMSO2's non-irritating ocular and dermal profile (no eye irritation; no dermal mortality in animal models) makes it the safest choice among the three oxidation states for routine bench handling and high-throughput parallel synthesis [2].

Environmental Fate Probe for Bioaccumulation

With an XLogP3 of 1.1—substantially lower than the sulfide (LogP 3.4–3.7)—CPMSO2 serves as a less lipophilic probe in environmental persistence and bioaccumulation studies. The contrast in LogP across the oxidation series enables researchers to deconvolute the contribution of sulfur oxidation state to environmental partitioning [3].

Application
Selection Property
Validation Focus
HPLC/MS metabolite quantification
Sulfone-specific chromatographic behavior
LOQ verification in target matrix
Intermediate for 4-(methylsulfonyl)aniline
Crystalline solid, precise stoichiometry
Reaction stoichiometry and purity check
Medicinal chemistry bench handling
Reported non-irritating ocular/dermal profile
Handling endpoint review for lab use
Environmental fate probe
Reported low lipophilicity
Bioaccumulation endpoint review

Technical Documentation Hub

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